methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrimidine ring, in particular, is a key structural feature. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, consisting of two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of the functional groups, and the nature of the atoms and bonds within the molecule .Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that many organic compounds, particularly those containing halogens like bromine and chlorine, can be hazardous. For example, methyl bromoacetate can be toxic by ingestion and inhalation and can also irritate the skin and eyes .
Properties
IUPAC Name |
methyl 2-[2-bromo-4-[5-[(3-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O5/c1-11-18(20(28)25-14-5-3-4-13(23)9-14)19(26-21(29)24-11)12-6-7-16(15(22)8-12)31-10-17(27)30-2/h3-9,19H,10H2,1-2H3,(H,25,28)(H2,24,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAIIQYXYKKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC(=O)OC)Br)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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